Diphenylphosphinodithioic acid

Descripción general

Descripción

BCE 001, también conocido por su nombre químico 1,2-Dioleoil-3-dimetilamonio-propano, es un compuesto lipídico catiónico.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de BCE 001 implica la reacción del ácido oleico con dimetilamino-propano en condiciones específicas. La reacción típicamente requiere un catalizador y se lleva a cabo bajo temperatura y presión controladas para garantizar que el producto deseado se obtenga con alta pureza .

Métodos de Producción Industrial

En entornos industriales, BCE 001 se produce utilizando reactores químicos a gran escala que permiten un control preciso de las condiciones de reacción. El proceso involucra el uso de cromatografía líquida de alta resolución (HPLC) para la purificación del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

BCE 001 experimenta varias reacciones químicas, incluyendo:

Oxidación: BCE 001 puede ser oxidado en presencia de agentes oxidantes fuertes.

Reducción: El compuesto puede ser reducido utilizando agentes reductores como hidruro de litio y aluminio.

Sustitución: BCE 001 puede participar en reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro grupo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El hidruro de litio y aluminio y el borohidruro de sodio son agentes reductores comúnmente utilizados.

Sustitución: Los compuestos halogenados y los ácidos fuertes se utilizan a menudo en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de BCE 001 generalmente da como resultado la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

BCE 001 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como reactivo en varias reacciones químicas y procesos de síntesis.

Biología: Se estudia por su potencial como captador de radicales libres y sus efectos sobre las membranas celulares.

Medicina: Investigado por su potencial como potenciador de la memoria y sus propiedades neuroprotectoras.

Industria: Utilizado en la producción de liposomas para sistemas de administración de fármacos

Mecanismo De Acción

BCE 001 ejerce sus efectos principalmente a través de su interacción con las membranas celulares. Actúa como un captador de radicales libres, neutralizando las especies reactivas del oxígeno y protegiendo las células del daño oxidativo. Además, BCE 001 mejora la memoria al aumentar el flujo sanguíneo cerebral y mejorar la conciencia espacial .

Comparación Con Compuestos Similares

Compuestos Similares

Centrofenoxina: Un conocido compuesto nootrópico que se ha comparado con BCE 001 en varios estudios.

Dimetilaminoetanol (DMAE): Otro compuesto con propiedades similares de captura de radicales libres.

Singularidad de BCE 001

BCE 001 es único en su doble funcionalidad como potenciador de la memoria y captador de radicales libres. Se ha demostrado que es más potente que la centrofenoxina en varios estudios, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo .

Actividad Biológica

Diphenylphosphinodithioic acid (DPDTA) is a phosphorus-containing compound recognized for its diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential applications as an anti-cancer agent, antimicrobial agent, and in various chemical reactions. This article provides a comprehensive overview of the biological activity of DPDTA, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

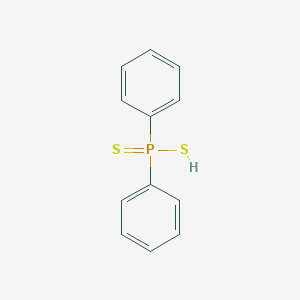

This compound has the following chemical structure:

- Molecular Formula : C12H12PS2

- Molecular Weight : 252.31 g/mol

The compound features a phosphorus atom bonded to two phenyl groups and two thiol groups, which contribute to its reactivity and biological properties.

Antimicrobial Activity

DPDTA has shown promising antimicrobial properties against various pathogens. In a study examining its efficacy against bacterial strains, DPDTA demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that DPDTA may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that DPDTA exhibits cytotoxic effects on various cancer cell lines. A notable study evaluated its impact on HeLa (cervical cancer), K-562 (chronic myeloid leukemia), and L-929 (fibroblast) cells. The IC50 values were determined as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| K-562 | 20 |

| L-929 | 25 |

The compound induced apoptosis in these cell lines, suggesting that DPDTA could be further explored for cancer therapy applications.

The mechanism of action of DPDTA involves multiple pathways. It is believed to interact with cellular thiols and disrupt redox homeostasis, leading to increased oxidative stress in cancer cells. Additionally, studies suggest that DPDTA may inhibit key enzymes involved in cell proliferation and survival.

Case Studies

- Antibacterial Efficacy Study : A recent investigation involved testing DPDTA against biofilm-forming bacteria. The compound was effective in disrupting biofilm formation at concentrations as low as 16 μg/mL, highlighting its potential use in treating persistent infections associated with biofilms.

- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that DPDTA not only inhibited cell growth but also induced morphological changes consistent with apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity.

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods, including the reaction of diphenylphosphine with carbon disulfide. Furthermore, derivatives of DPDTA have been synthesized to enhance its biological activity. For instance, modifications to the phenyl groups or the introduction of additional functional groups have been explored to improve its potency against specific targets.

Propiedades

IUPAC Name |

diphenyl-sulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11PS2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUOCCWZZAGLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296960 | |

| Record name | P,P-Diphenylphosphinodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015-38-9 | |

| Record name | P,P-Diphenylphosphinodithioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P,P-Diphenylphosphinodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key reaction that diphenylphosphinodithioic acid is known for?

A1: this compound is recognized for its ability to efficiently convert nitriles into thioamides. [] This transformation is particularly useful in organic synthesis, as thioamides serve as versatile intermediates for constructing various heterocyclic compounds.

Q2: Can you provide an example of this compound's use in synthesizing biologically relevant molecules?

A2: Certainly! Researchers successfully utilized this compound to synthesize (5R,8R,10R)-8-(methylthiomethyl)ergoline-6-thiocarboxamide from its corresponding nitrile. [] This ergoline derivative holds potential for pharmacological studies, highlighting the applicability of this compound in medicinal chemistry.

Q3: How does this compound react with unsaturated compounds?

A3: this compound exhibits interesting regioselectivity in its reactions with vinylidenecyclopropanes. [, ] Unlike thioacetic acid, which adds to the less hindered double bond, this compound prefers to add to the more hindered double bond of these strained ring systems. This distinct reactivity profile can be advantageous in designing specific synthetic transformations.

Q4: Has this compound been explored in coordination chemistry?

A4: Yes, this compound acts as a ligand, forming complexes with metal ions. For instance, it readily coordinates to bismuth (III) ions, yielding bismuth (III) thiophosphinates. [] These complexes have shown promising results as potential antibacterial agents.

Q5: How does the structure of this compound influence the activity of its bismuth complexes?

A5: Studies comparing bismuth complexes of this compound (with P=S) and its oxygen analog, diphenylphosphinothioic acid (with P=O), reveal that even a small atomic change significantly impacts biological activity. [] The bismuth complexes of this compound generally exhibited lower activity against both bacteria and mammalian cells compared to the complexes formed with diphenylphosphinothioic acid. This suggests that the presence of the P=S moiety may influence the complex's interaction with biological targets.

Q6: Are there any large-scale synthesis methods available for this compound?

A6: Absolutely! Researchers have developed efficient and scalable one-pot synthetic routes for producing this compound and its triethylammonium salt. [] These methods utilize readily available starting materials and provide high yields, making them suitable for industrial applications.

Q7: Can you describe an application of this compound in labeling studies?

A7: Diphenylphosphinothioic acid derivatives, including this compound, have been investigated as potential reagents for radioactively labeling proteins like immunoglobulins. [] This approach involves reacting the protein with radiolabeled diphenylphosphinothioic acid derivatives, facilitating their tracking and analysis in biological systems.

Q8: Beyond nitriles, what other functional groups does this compound react with?

A8: this compound has been shown to react with various functional groups, including carbonyl groups in benzil-monoanils [] and carbon-nitrogen double bonds in unsaturated 5-(4-pyridyl)-1,3,4 oxadiazol derivatives. [] These reactions demonstrate the versatility of this compound as a reagent in organic synthesis.

Q9: Are there any studies on the reaction mechanism of this compound with nitriles?

A9: While specific mechanistic details are not provided in the provided papers, a dedicated study focuses on elucidating the reaction mechanism of this compound with nitriles. [] This research aims to provide a deeper understanding of the reaction pathway and factors influencing its efficiency.

Q10: Has this compound been used to modify other organosilicon compounds?

A10: Yes, this compound, along with diethyl and dibutyl phosphorodithioates, has been successfully employed to replace chlorine atoms in α-chloromethylmethylalkoxysilanes. [] This substitution reaction highlights the potential of this compound in modifying organosilicon compounds for various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.